molecular formula C30H26O12 B3027303 ent-Epicatechin-(4alpha->6)-ent-epicatechin CAS No. 12798-59-3

ent-Epicatechin-(4alpha->6)-ent-epicatechin

Cat. No.: B3027303
CAS No.: 12798-59-3
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-UHFFFAOYSA-N
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Description

ent-Epicatechin-(4alpha->6)-ent-epicatechin: is a type of flavanol, a class of polyphenolic compounds found in various plants. This compound is a dimer formed by the linkage of two epicatechin molecules through a 4alpha->6 bond. Flavanols like ent-Epicatechin-(4alpha->6)-ent-epicatechin are known for their antioxidant properties and potential health benefits.

Scientific Research Applications

ent-Epicatechin-(4alpha->6)-ent-epicatechin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and reactions of flavanols.

    Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

    Medicine: Explored for its potential health benefits, including cardiovascular protection, anti-inflammatory effects, and neuroprotection.

    Industry: Utilized in the development of functional foods, dietary supplements, and cosmetic products due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-Epicatechin-(4alpha->6)-ent-epicatechin typically involves the oxidative coupling of two epicatechin molecules. This process can be catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the 4alpha->6 bond. The reaction conditions often include a buffered aqueous solution with a pH range of 4-7 and a temperature range of 20-40°C.

Industrial Production Methods

Industrial production of ent-Epicatechin-(4alpha->6)-ent-epicatechin can be achieved through biotechnological methods, utilizing plant cell cultures or microbial fermentation. These methods offer a sustainable and scalable approach to producing this compound, with the added benefit of being environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ent-Epicatechin-(4alpha->6)-ent-epicatechin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert oxidized forms back to the original flavanol structure.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as a peroxidase enzyme.

    Reduction: Reducing agents like sodium borohydride or ascorbic acid are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used to introduce new functional groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original flavanol.

    Substitution: Derivatives with different functional groups, such as esters or ethers.

Mechanism of Action

The mechanism of action of ent-Epicatechin-(4alpha->6)-ent-epicatechin involves its ability to scavenge free radicals and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell survival. By modulating these targets, ent-Epicatechin-(4alpha->6)-ent-epicatechin can exert protective effects on cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    Epicatechin: A monomeric flavanol with similar antioxidant properties.

    Procyanidins: Oligomeric and polymeric flavanols with varying degrees of polymerization.

    Catechin: Another monomeric flavanol with structural similarities to epicatechin.

Uniqueness

ent-Epicatechin-(4alpha->6)-ent-epicatechin is unique due to its specific dimeric structure, which can influence its chemical properties and biological activities. Compared to monomeric flavanols like epicatechin and catechin, the dimeric form may have enhanced stability and different interactions with biological targets.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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